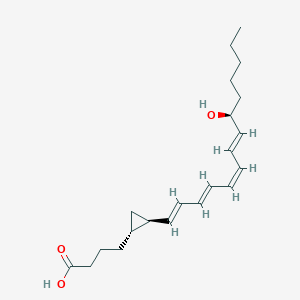
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid (MHT) is a synthetic analog of prostacyclin that has been extensively studied for its potential therapeutic applications. MHT is a potent vasodilator and platelet aggregation inhibitor, and has been shown to have anti-inflammatory and anti-thrombotic effects.
Wirkmechanismus
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid activates the prostacyclin receptor, which is a G protein-coupled receptor that is coupled to adenylate cyclase. Activation of adenylate cyclase leads to the production of cyclic AMP, which activates protein kinase A (PKA) and subsequently leads to the phosphorylation of various target proteins. The activation of PKA by 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle cells.
Biochemische Und Physiologische Effekte
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have potent vasodilatory effects, which can lead to a decrease in blood pressure. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid also inhibits platelet aggregation, which can prevent the formation of blood clots. In addition, 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid in lab experiments is that it is a synthetic analog of prostacyclin, which is a naturally occurring molecule in the body. This makes it easier to study the effects of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid on various physiological processes. However, one limitation of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid is that it is a synthetic molecule, which means that its effects may not be identical to those of prostacyclin.
Zukünftige Richtungen
There are several future directions for the study of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid. One area of research is the development of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid analogs that have improved pharmacokinetic properties. Another area of research is the study of the effects of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid on various disease conditions, such as pulmonary hypertension and thrombosis. Additionally, the development of new methods for the synthesis of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid could lead to the production of larger quantities of the molecule for use in research and potential therapeutic applications.
Synthesemethoden
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid can be synthesized through a multi-step process starting from eicosapentaenoic acid (EPA) or its methyl ester. The first step involves the conversion of EPA to a key intermediate, 5,6-epoxy-15-hydroxyeicosatetraenoic acid (5,6-EHT), through the use of m-chloroperbenzoic acid. The 5,6-EHT is then subjected to a ring-closing metathesis reaction using Grubbs' catalyst to form the methano bridge. The final step involves the reduction of the carbonyl group to form 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid.
Wissenschaftliche Forschungsanwendungen
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been studied for its potential therapeutic applications in various disease conditions such as hypertension, pulmonary hypertension, and thrombosis. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have potent vasodilatory effects by activating the prostacyclin receptor, which leads to the activation of adenylate cyclase and subsequent production of cyclic AMP. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has also been shown to inhibit platelet aggregation by inhibiting the activation of platelet integrin αIIbβ3. In addition, 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
CAS-Nummer |
111037-11-7 |
|---|---|
Produktname |
5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid |
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
4-[(1R,2R)-2-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]cyclopropyl]butanoic acid |
InChI |
InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
HTCSKVNUTLDPJF-XZZKBPRTSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]1C[C@H]1CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O |
Synonyme |
5,6-methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid MT-HETE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



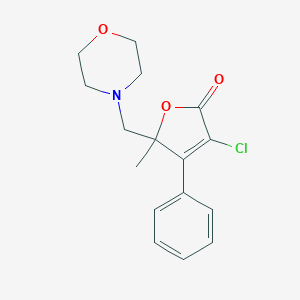
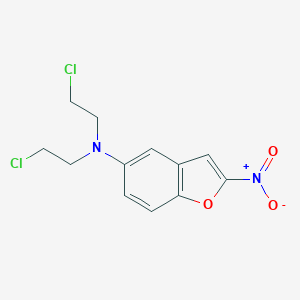
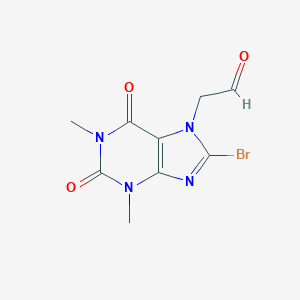
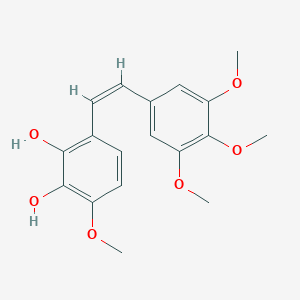

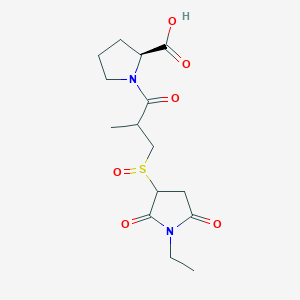
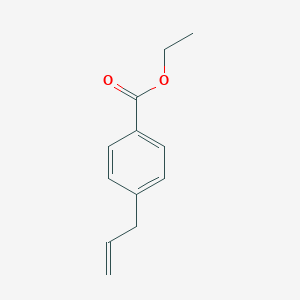
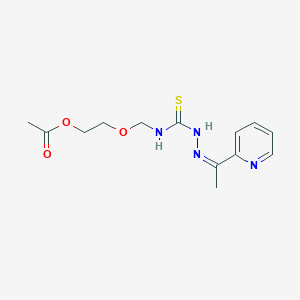

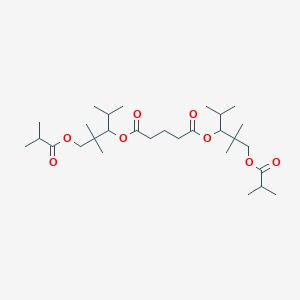
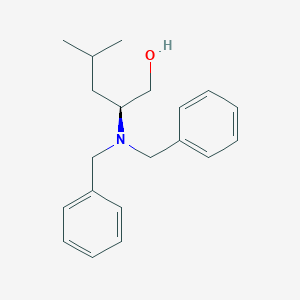

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
